molecular formula C22H18Cl2FNO B12621861 C22H18Cl2FNO

C22H18Cl2FNO

Cat. No.: B12621861
M. Wt: 402.3 g/mol
InChI Key: PVQRTODVOFEVPR-UHFFFAOYSA-N
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Description

The compound with the molecular formula C22H18Cl2FNO is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes chlorine, fluorine, nitrogen, and oxygen atoms, making it a versatile candidate for numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H18Cl2FNO typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a fluorinated aromatic compound with a chlorinated aromatic compound under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of This compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and high yield. The process may involve continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

C22H18Cl2FNO: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

C22H18Cl2FNO: has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of C22H18Cl2FNO involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

C22H18Cl2FNO: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    C22H18Cl2FNO2: This compound has an additional oxygen atom, which may alter its reactivity and biological activity.

    C22H18Cl2FNO3: With two additional oxygen atoms, this compound may have different chemical and biological properties compared to .

The uniqueness of This compound lies in its specific combination of atoms, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

C22H18Cl2FNO, commonly known as beta-cyfluthrin, is a synthetic pyrethroid insecticide widely used in agricultural and pest control applications. This compound exhibits significant biological activity, primarily through its insecticidal properties, but its effects on non-target organisms and potential toxicity are also critical areas of research.

Chemical Structure and Properties

Beta-cyfluthrin has the following structural formula:

  • Molecular Formula : this compound
  • Molecular Weight : 427.29 g/mol

The compound features a complex structure that contributes to its efficacy as an insecticide. Its mode of action primarily involves interference with the sodium channels in the nervous systems of insects, leading to paralysis and death.

Biological Activity

1. Insecticidal Efficacy

Beta-cyfluthrin is recognized for its potent insecticidal activity against a broad spectrum of pests, including:

  • Aphids
  • Spider mites
  • Whiteflies
  • Various beetles

Research indicates that beta-cyfluthrin is effective even at low concentrations, making it a valuable tool in integrated pest management strategies. Its efficacy is attributed to its ability to rapidly penetrate the insect cuticle and disrupt neural function.

2. Toxicity to Non-Target Organisms

While beta-cyfluthrin is designed to target insects, studies have shown that it can also affect non-target species, including beneficial insects like bees and aquatic organisms. The following table summarizes key findings regarding its toxicity:

Organism TypeObserved EffectsReference
Bees Reduced foraging behavior and increased mortality
Aquatic Invertebrates Significant mortality at low concentrations
Fish Behavioral changes and reduced reproductive success

Case Studies and Research Findings

Recent studies have explored the broader implications of beta-cyfluthrin's biological activity:

  • A study conducted on Allium cepa (onion) bulbs demonstrated that exposure to beta-cyfluthrin resulted in reduced root growth and increased frequencies of genetic abnormalities, indicating potential genotoxic effects on plant systems .
  • Another investigation highlighted the compound's impact on aquatic ecosystems, where it was found to disrupt reproductive behaviors in fish species, raising concerns about its environmental persistence .

Beta-cyfluthrin acts primarily by binding to voltage-gated sodium channels in nerve cells, prolonging the opening of these channels and leading to continuous nerve firing. This mechanism results in paralysis and ultimately death in susceptible insects. The specificity of this action varies among different species, which is crucial for assessing its ecological impact.

Properties

Molecular Formula

C22H18Cl2FNO

Molecular Weight

402.3 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C22H18Cl2FNO/c1-14(22(27)26-13-17-7-9-18(23)12-20(17)24)16-8-10-19(21(25)11-16)15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,26,27)

InChI Key

PVQRTODVOFEVPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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